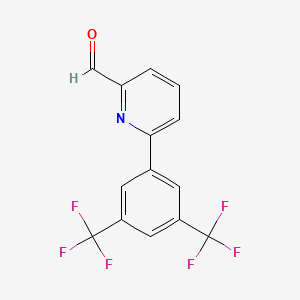

6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-[3,5-bis(trifluoromethyl)phenyl]pyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F6NO/c15-13(16,17)9-4-8(5-10(6-9)14(18,19)20)12-3-1-2-11(7-22)21-12/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGFTCBQIVKNEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with picolinic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions, including temperature, pressure, and the use of high-efficiency catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 6-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid.

Reduction: 6-(3,5-Bis(trifluoromethyl)phenyl)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde finds applications in several scientific research areas, including:

Mechanism of Action

The mechanism of action of 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is primarily based on its ability to interact with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism: 3- vs. 6-Substituted Picolinaldehydes

The 3- and 6-isomers of bis(trifluoromethyl)phenyl-picolinaldehyde exhibit distinct properties:

- Electronic Effects: The 3-isomer’s aldehyde group is meta to the pyridine nitrogen, reducing conjugation with the ring’s electron-withdrawing effect.

- Steric Hindrance : The 6-position may impose greater steric bulk near the aldehyde, affecting its accessibility in reactions like nucleophilic additions or condensations.

- Spectral Signatures : The 3-isomer’s 13C NMR shows a carbonyl signal at δ 191.5 ppm ; the 6-isomer’s signal may shift slightly due to altered electronic environments.

Trifluoromethyl-Substituted vs. Non-Fluorinated Analogs

- Electron-Withdrawing Effects: The 3,5-bis(trifluoromethyl)phenyl group significantly increases electrophilicity at the aldehyde compared to non-fluorinated analogs (e.g., phenyl- or tolyl-picolinaldehydes). This enhances reactivity in reactions requiring electrophilic aldehydes, such as imine or hydrazone formation.

- Lipophilicity: The trifluoromethyl groups improve solubility in non-polar media, advantageous for applications in organic solvents or lipid-rich environments.

Comparison with Mono-Trifluoromethyl Derivatives

Compounds with a single trifluoromethyl group (e.g., 3-(3-trifluoromethylphenyl)picolinaldehyde) exhibit weaker electron-withdrawing effects, resulting in slower reaction kinetics in aldol condensations or catalytic cycles compared to the bis(trifluoromethyl) variant.

Data Tables

Table 1: Spectral and Physical Properties of Selected Picolinaldehyde Derivatives

*Extrapolated from structural analogs.

Research Findings

- Synthesis : Both isomers are synthesized via cross-coupling or Friedel-Crafts protocols, but purification of the 6-isomer may require optimized chromatographic conditions due to steric-driven retention differences .

- Sensor Performance : The 3-isomer demonstrates utility in alcohol detection via chiroptical responses, leveraging trifluoromethyl groups for π-π interactions . The 6-isomer’s para-substituted structure could improve enantioselectivity in chiral environments.

- Catalysis : The 6-isomer’s electrophilic aldehyde is theorized to outperform the 3-isomer in asymmetric catalysis, though experimental validation is needed.

Biological Activity

6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl groups enhances the pharmacological properties of compounds, making them more effective in various biological applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 6-(3,5-bis(trifluoromethyl)phenyl)picolinaldehyde can be represented as follows:

- Molecular Formula : C14H8F6N

- CAS Number : 887979-45-5

The trifluoromethyl groups are known to improve the lipophilicity and metabolic stability of compounds, which may contribute to their enhanced biological activity.

The precise mechanism of action for 6-(3,5-bis(trifluoromethyl)phenyl)picolinaldehyde is not well-documented; however, compounds with similar structures often interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions can influence various biochemical pathways, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains, including MRSA.

- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

Research indicates that derivatives containing trifluoromethyl groups demonstrate potent antimicrobial properties. For instance, a study reported that pyrazole derivatives with similar substituents exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against various bacterial strains, including Staphylococcus aureus and Enterococcus species . This suggests that 6-(3,5-bis(trifluoromethyl)phenyl)picolinaldehyde may also possess significant antimicrobial activity due to its structural similarities.

Pharmacokinetics

Understanding the pharmacokinetics of 6-(3,5-bis(trifluoromethyl)phenyl)picolinaldehyde is crucial for evaluating its therapeutic potential. Similar compounds have demonstrated varying degrees of absorption, distribution, metabolism, and excretion (ADME) properties. The presence of trifluoromethyl groups typically enhances metabolic stability and bioavailability .

Case Studies and Research Findings

Q & A

Basic: What are the common synthetic routes for 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde?

Methodological Answer:

A widely used approach involves Suzuki-Miyaura cross-coupling between 6-bromopicolinaldehyde and 3,5-bis(trifluoromethyl)phenylboronic acid (CAS 73852-19-4). The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) with a base like Na₂CO₃. Post-coupling, the aldehyde functionality is preserved by avoiding strong oxidizing conditions. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high yields (>80%) .

Advanced: How to address regioselectivity challenges when functionalizing the pyridine ring with electron-withdrawing substituents?

Methodological Answer:

Regioselectivity is influenced by the pyridine ring’s electronic profile. To direct substitution to the 6-position, pre-functionalization with a bromine atom (as in 6-bromopicolinaldehyde) leverages its ortho-directing effect. Alternatively, transient protection of the aldehyde group (e.g., as an acetal) prevents unwanted side reactions during aryl group introduction. Computational modeling (DFT studies) can predict reactive sites by analyzing frontier molecular orbitals .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: The aldehyde C=O stretch appears at ~1700 cm⁻¹, while C-F stretches from the trifluoromethyl groups are observed at 1100–1250 cm⁻¹.

- ¹H NMR: The aldehyde proton resonates as a singlet at δ 10.0–10.5 ppm.

- ¹⁹F NMR: Distinct signals for the two equivalent CF₃ groups (δ -60 to -65 ppm) confirm symmetry.

- Mass Spectrometry (HRMS): Accurate mass analysis validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How to resolve overlapping signals in NMR caused by fluorine coupling?

Methodological Answer:

¹⁹F-¹H coupling in ¹H NMR leads to complex splitting. Use ¹⁹F-decoupled NMR to suppress fluorine-induced splitting, simplifying proton assignments. For ¹⁹F NMR, chemical shift anisotropy can be mitigated by high-field instruments (≥400 MHz). 2D techniques (e.g., HSQC, HMBC) map coupling interactions between fluorine and neighboring protons .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation. Moisture-sensitive due to the aldehyde group; use desiccants like silica gel. Stability studies (TGA/DSC) indicate decomposition above 150°C, necessitating avoidance of high-temperature storage .

Advanced: What are the decomposition pathways under acidic or basic conditions?

Methodological Answer:

Under acidic conditions, the aldehyde may undergo hydration to form a geminal diol, while strong acids (e.g., H₂SO₄) can protonate the pyridine nitrogen, leading to ring-opening. In basic media, Cannizzaro reactions are possible. Monitor degradation via HPLC with UV detection (λ = 254 nm) and track intermediates using LC-MS .

Basic: What are typical applications in medicinal chemistry research?

Methodological Answer:

This compound serves as a key intermediate in synthesizing kinase inhibitors and GPCR modulators. Its trifluoromethyl groups enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins. Recent studies highlight its use in fluorinated prodrug designs .

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity optimization?

Methodological Answer:

Analog Synthesis: Vary substituents on the phenyl ring (e.g., Cl, OMe) or replace the aldehyde with ketones/esters.

Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding modes and optimize steric/electronic interactions.

Metabolic Stability: Assess pharmacokinetics via microsomal incubation (CYP450 enzymes) .

Basic: How to confirm the purity of synthesized 6-(3,5-Bis(trifluoromethyl)phenyl)picolinaldehyde?

Methodological Answer:

Use HPLC-UV/ELSD with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Purity >98% is indicated by a single peak at retention time ~8.2 min. Cross-validate with ¹H NMR integration ratios (e.g., aldehyde proton vs. aromatic protons) .

Advanced: What strategies mitigate fluorinated byproduct formation during synthesis?

Methodological Answer:

- Catalyst Optimization: Use Pd-XPhos complexes to suppress β-hydride elimination, a common side reaction in cross-couplings.

- Solvent Screening: Polar aprotic solvents (DMAc) reduce trifluoromethyl group hydrolysis.

- Low-Temperature Reactions: Slow addition of boronic acid at 0°C minimizes homocoupling byproducts.

- In Situ Monitoring: ReactIR tracks reaction progress and identifies intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.